N-methyl-6-phenylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-6-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-14-13(16)11-7-8-12(15-9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEYGPOLCURQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Methyl 6 Phenylnicotinamide Analogs
Established Synthetic Pathways for 6-Phenylnicotinamide (B6601156) Core Structures
The construction of the 6-phenylnicotinamide core relies on robust and well-established synthetic transformations. Key among these are amide coupling reactions to form the nicotinamide (B372718) moiety and Suzuki-Miyaura coupling to install the phenyl group at the 6-position of the pyridine (B92270) ring. The use of activated nicotinoyl chloride precursors is also a common and effective strategy.
Amide Coupling Reaction Methodologies
The formation of the amide bond is a fundamental step in the synthesis of N-methyl-6-phenylnicotinamide. This transformation typically involves the coupling of a carboxylic acid with an amine. researchgate.net To facilitate this reaction, which does not occur spontaneously, the carboxylic acid is usually activated. researchgate.netresearchgate.net A variety of coupling reagents have been developed for this purpose, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.netrsc.org
Commonly used coupling reagents include:
Carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. rsc.orgnih.govthieme-connect.de These reagents facilitate amide bond formation, though DCC can lead to the formation of N-acylurea byproducts, which can be challenging to remove. thieme-connect.deresearchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization. nih.govpeptide.com
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, often proceeding at room temperature. rsc.orgpeptide.comwikipedia.org The effectiveness of HATU is attributed to the formation of a stable active ester. wikipedia.org
Phosphonium Salts: BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is another effective coupling reagent that minimizes certain side reactions. peptide.com
A study on the synthesis of 2-hydroxy-N-phenylnicotinamide utilized a combination of DCC and 4-dimethylaminopyridine (B28879) (DMAP) in pyridine to achieve the amidation of 2-hydroxynicotinic acid with aniline, resulting in a 42.97% yield after purification. kemdikbud.go.idresearchgate.net For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov
| Coupling Reagent System | Substrates | Solvent | Key Features | Reference |
| DCC/DMAP | 2-Hydroxynicotinic acid, Aniline | Pyridine | Effective for amidation; yielded 42.97% of 2-hydroxy-N-phenylnicotinamide. | kemdikbud.go.idresearchgate.net |
| EDC/DMAP/HOBt (catalytic) | Electron-deficient amines, Carboxylic acids | Acetonitrile (B52724) | Good to excellent yields for unreactive amines; DMAP is critical for reactivity. | nih.gov |
| HATU/DIPEA | Carboxylic acid, Amine | DMF | High coupling efficiency and fast reaction rates. | nih.govwikipedia.org |
| Novozym® 435 (Lipase) | Methyl nicotinate, Amines/Benzylamines | tert-Amyl alcohol | Green chemistry approach; high yields (81.6–88.5%) and short reaction times (35 min). | rsc.org |
Suzuki-Miyaura Coupling Approaches in Nicotinamide Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov This reaction has been widely applied in the synthesis of 6-phenylnicotinamide and its derivatives by coupling a halogenated pyridine precursor with a phenylboronic acid. nih.govscilit.com The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org
Key components of the Suzuki-Miyaura coupling for nicotinamide synthesis include:
Palladium Catalysts: Both homogeneous and heterogeneous palladium catalysts are used. Homogeneous catalysts like palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common. nih.govnih.govmdpi.com Heterogeneous catalysts such as palladium on charcoal (Pd/C) offer advantages in terms of handling and removal from the reaction mixture. acs.orgsumitomo-chem.co.jp
Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and sterically hindered phosphines like 2-(dicyclohexylphosphino)biphenyl, are often essential, especially for less reactive substrates like chloropyridines. acs.orgsumitomo-chem.co.jp However, ligand-free systems using palladium acetate in aqueous media have also been developed and shown to be highly efficient. nih.gov
Reaction Conditions: The choice of base (e.g., K₂CO₃, K₃PO₄, KOH) and solvent (e.g., water, toluene, 1,4-dioxane) can significantly influence the reaction's efficiency. nih.govmdpi.comrsc.org Microwave irradiation has been employed to accelerate the reaction, particularly in aqueous media. nih.gov
For instance, a highly efficient ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids was achieved using palladium acetate in an aqueous phase, yielding 3,5-dichloro-2-arylpyridines in high yields under mild conditions. nih.gov The use of palladium on charcoal often requires a phosphine ligand for the successful coupling of halopyridines. acs.org
| Catalyst/Ligand System | Substrates | Base/Solvent | Key Features | Reference |
| Pd(OAc)₂ (ligand-free) | 2,3,5-Trichloropyridine, Arylboronic acids | K₂CO₃ / Water, PEG-400 | High yields, environmentally benign, mild conditions. | nih.gov |
| Pyridine-based Pd(II)-complex | Aryl halides, Aryl boronic acids | KOH / Water | High activity at low catalyst concentration, applicable under microwave irradiation. | nih.gov |
| Pd/C / PPh₃ or 2-(dicyclohexylphosphino)biphenyl | Halopyridines, Haloquinolines | K₂CO₃ / Dioxane/H₂O | Phosphine ligand is essential; sterically hindered ligand needed for chloropyridines. | acs.org |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acids | K₃PO₄ / 1,4-Dioxane | Good yields obtained with electron-rich boronic acids. | mdpi.com |
| Pd(OAc)₂ / PCy₃ | Pyridine-3-sulfinate, 4-Bromotoluene | K₂CO₃ / Bu₂O | Use of pyridine sulfinates as an alternative to unstable pyridine boronates. | rsc.org |
Utilization of Nicotinoyl Chloride Precursors in Derivatization
The activation of the nicotinic acid core to its corresponding nicotinoyl chloride is a common strategy to facilitate the amidation step. This method involves converting the carboxylic acid group into a more reactive acyl chloride, which then readily reacts with an amine, such as methylamine (B109427), to form the N-methyl-nicotinamide derivative.
The synthesis of nicotinoyl chloride is typically achieved by treating the nicotinic acid with a chlorinating agent. researchgate.net Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. researchgate.net For example, 6-phenylnicotinic acid can be converted to 6-phenylnicotinoyl chloride by reacting it with oxalyl chloride in a solvent like dichloromethane (B109758) (CH₂Cl₂). google.comgoogle.com
The resulting nicotinoyl chloride is a reactive intermediate that can be directly used for the subsequent amidation reaction without extensive purification. google.comgoogle.com The reaction with a primary amine, like methylamine, proceeds readily to form the desired this compound. This approach is straightforward and often provides the product in good yields.
A representative synthesis involves:
Reaction of 6-phenylnicotinic acid with oxalyl chloride at 0 °C in dry CH₂Cl₂. google.comgoogle.com
Stirring the mixture at room temperature for several hours. google.comgoogle.com
Concentration under vacuum to obtain the crude 6-phenyl-nicotinoyl chloride. google.comgoogle.com
Subsequent reaction with the desired amine to form the final amide product.
Advanced Synthetic Techniques for Structural Diversification
Beyond the established pathways, advanced synthetic techniques are employed to introduce greater structural and stereochemical complexity into this compound analogs. These methods include stereoselective synthesis to control the three-dimensional arrangement of atoms and rational design strategies to systematically explore structure-activity relationships.
Stereoselective Synthesis of this compound Derivatives
The introduction of chirality into nicotinamide derivatives can be achieved through stereoselective synthesis. nih.gov This is particularly relevant when substituents on the N-methyl or phenyl groups, or on the pyridine ring itself, create stereocenters. Asymmetric synthesis aims to produce a single enantiomer or diastereomer, which is crucial as different stereoisomers can have distinct biological properties.
Several strategies for stereoselective synthesis can be applied to nicotinamide derivatives:
Enzymatic Reactions: Biocatalysis, using enzymes like lipases or reductases, offers high stereoselectivity under mild reaction conditions. rsc.orgmdpi.com For example, Novozym® 435, a lipase, has been used for the green synthesis of nicotinamide derivatives. rsc.org Engineered ketoreductases have been employed for the asymmetric reduction of keto-substrates to produce chiral alcohols, a key step that could be adapted for synthesizing chiral side chains on nicotinamide analogs. rsc.org
Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, allows for the stereocontrolled addition of nucleophiles to create chiral amines, which can then be incorporated into the final molecule. mdpi.com
Asymmetric Catalysis: Metal-based or organocatalytic asymmetric reactions can be used to set stereocenters. For instance, chiral phosphoric acids have been used as catalysts in asymmetric additions to generate chiral building blocks. mdpi.com
Dynamic Chiral Salt Formation: Atroposelective resolution of axially chiral nicotinamides has been achieved through dynamic diastereomeric salt formation with chiral acids like L-DBTA, allowing for the isolation of single enantiomers. researchgate.net
While direct stereoselective synthesis of this compound itself is less common due to its lack of inherent stereocenters in the parent structure, these advanced methods are critical for creating diverse libraries of chiral analogs with potentially novel properties. researchgate.netbeilstein-journals.org
Rational Design and Synthesis of Substituted N-Phenylnicotinamide Analogs
Rational design involves a targeted approach to synthesizing new analogs based on an understanding of structure-activity relationships (SAR). nih.govnih.govnih.gov This strategy aims to optimize the properties of a lead compound by making systematic modifications to its structure. For N-phenylnicotinamide analogs, this involves introducing various substituents on the phenyl ring and the pyridine nucleus to explore how these changes affect the molecule's properties. nih.govacs.org
The process typically involves:
Identification of a Lead Compound: Starting with a compound with known activity, such as a basic N-phenylnicotinamide structure.
SAR-Guided Design: Using computational modeling and existing experimental data to hypothesize which structural modifications might enhance desired properties. nih.govnih.gov For example, studies on N-phenyl aromatic amides have identified key interactions with biological targets, guiding the synthesis of more potent derivatives. nih.gov
Synthesis of Analogs: Synthesizing a series of compounds with varied substituents (e.g., halogens, nitro groups, alkyl chains) at specific positions on the aromatic rings. nih.govacs.org The Suzuki-Miyaura coupling and amide formation reactions are workhorse methods for creating these diverse libraries.
Biological Evaluation: Testing the new analogs to determine their activity and establish a clear SAR.
Studies on nicotinamide derivatives have revealed that even small changes, such as the position and nature of substituents on the phenyl ring, can significantly impact biological activity. nih.govmdpi.com For instance, in one series of nicotinamide adenine (B156593) dinucleotide (NAD+) synthetase inhibitors, replacing a dichloro substitution with a nitro group on the terminal phenyl ring led to a tenfold increase in potency. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for developing optimized N-phenylnicotinamide analogs. drugdesign.orgresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Ligand-Based Structure-Activity Relationship Analysis
Ligand-based SAR analysis focuses on the relationship between the chemical structures of a series of compounds and their biological activity. By systematically modifying substituents and identifying key chemical features, researchers can deduce the structural requirements for a desired biological effect.
The biological potency of 6-phenylnicotinamide (B6601156) derivatives can be significantly influenced by the nature and position of substituents on both the phenyl and nicotinamide (B372718) rings. Research in this area has provided valuable insights into the structural requirements for various therapeutic targets.
Further studies on 6-phenylnicotinohydrazide derivatives for antitubercular and antimicrobial activity have also shed light on SAR. The introduction of various substituents on a benzylidene moiety attached to the hydrazide led to a range of activities. Notably, a 2,6-dichlorobenzylidene derivative emerged as a highly active compound, demonstrating potent antimycobacterial and broad-spectrum antimicrobial effects nih.gov. This suggests that halogenated phenyl rings can significantly enhance the biological activity of this class of compounds.
In the context of antifungal agents, a series of nicotinamide derivatives were synthesized and evaluated. Rudimentary SAR studies indicated that the positions of amino and isopropyl groups were critical for their antifungal activity mdpi.comnih.gov. Although not directly on the 6-phenylnicotinamide scaffold, this finding underscores the general principle that the spatial arrangement of functional groups is a key determinant of biological potency in nicotinamide derivatives.
A Quantitative Structure-Activity Relationship (QSAR) study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the reverse mode of the sodium-calcium exchanger (NCX) provided more quantitative insights. This study demonstrated that the inhibitory activity was dependent on the hydrophobicity (π) and the shape (Biv) of the substituent at the 3-position of the phenyl ring of an N-benzyl substituent on the nicotinamide amide nih.gov. This indicates that both electronic and steric factors of substituents play a crucial role in the interaction with the target protein.
The following interactive table summarizes the impact of key substituent modifications on the biological activity of 6-phenylnicotinamide derivatives based on the discussed findings.
| Scaffold | Substituent Modification | Position | Observed Biological Activity | Key Finding |
| 6-Phenylnicotinamide | Methyl | 2-position of nicotinamide | Increased TRPV1 antagonist activity nih.gov | Small alkyl groups on the nicotinamide ring can enhance potency. |
| 6-Phenylnicotinamide | Fluoro | 4-position of phenyl ring | Increased TRPV1 antagonist activity nih.gov | Halogen substitution on the phenyl ring can be beneficial. |
| 6-Phenylnicotinohydrazide | 2,6-Dichlorobenzylidene | Amide nitrogen | Potent antitubercular and antimicrobial activity nih.gov | Bulky, halogenated substituents can significantly improve activity. |
| Nicotinamide | Amino and Isopropyl groups | Varied | Critical for antifungal activity mdpi.comnih.gov | Specific positioning of functional groups is crucial for potency. |
| 6-Phenoxy-nicotinamide | Various on N-benzyl | 3-position of phenyl | NCX inhibitory activity dependent on hydrophobicity and shape nih.gov | Both electronic and steric properties of substituents are important. |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification and optimization of these pharmacophoric elements are central to ligand-based drug design. For nicotinamide derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
In the development of antifungal nicotinamide derivatives, while a specific pharmacophore model for N-methyl-6-phenylnicotinamide was not detailed, the importance of the relative positions of the amino and isopropyl groups suggests these are key pharmacophoric elements mdpi.comnih.gov. The optimization of their spatial arrangement would be a critical step in enhancing antifungal potency.
For VEGFR-2 inhibitors, a pharmacophore model for nicotinamides has been proposed, consisting of four main features: a "hinge-binding" heteroaromatic head (the pyridine (B92270) ring), a "spacer" (the phenyl carbamoyl group), a "hydrogen-bonding moiety" to interact with the DFG motif of the enzyme, and a hydrophobic "tail" directed towards an allosteric site nih.gov. This model provides a clear roadmap for the design of new inhibitors based on the nicotinamide scaffold.
The general approach to identifying pharmacophoric elements involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules with the desired activity or to guide the optimization of existing leads.
Receptor-Based Rational Drug Design
Receptor-based rational drug design utilizes the three-dimensional structure of the biological target to design molecules that can bind to it with high affinity and selectivity. This approach allows for a more targeted and efficient drug discovery process.
The design of selective inhibitors is a major goal in drug discovery to minimize off-target effects. For nicotinamide derivatives, achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. The design of 6-phenylnicotinamide derivatives as TRPV1 antagonists, for example, would have involved considering the specific amino acid residues in the binding pocket of TRPV1 to design a molecule that fits snugly and forms favorable interactions, while having a lower affinity for other related ion channels nih.gov.
The development of novel nicotinamide derivatives as antifungal agents that disrupt the cell wall is another example of targeting a specific biological pathway mdpi.comnih.gov. By designing molecules that specifically interact with components of the fungal cell wall synthesis machinery, selectivity over human cells can be achieved.
Rational drug design principles also guided the development of 6-phenylnicotinohydrazide derivatives as antitubercular agents nih.govresearchgate.net. The design of these compounds likely took into account the structure of mycobacterial enzymes that are not present in humans, or that have significantly different active site architectures.
Scaffold hopping is a computational strategy used to identify new molecular cores that can serve as a basis for the development of novel drugs with similar biological activity to existing compounds chemrxiv.orgnih.gov. This technique is particularly useful for generating new intellectual property and for improving the pharmacokinetic properties of a lead compound. In the context of nicotinamide derivatives, scaffold hopping could be employed to replace the central nicotinamide core with other heterocyclic systems while maintaining the key pharmacophoric features required for biological activity.
Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties cambridgemedchemconsulting.com. This approach is often used to improve potency, selectivity, or metabolic stability. For example, a phenyl ring in a nicotinamide derivative could be replaced with a bioisosteric heteroaromatic ring like thiophene or pyridine to modulate its properties. A notable example in fungicide design involved the application of bioisosteric replacement in the structural optimization of boscalid, a nicotinamide-based fungicide acs.org. This strategy can lead to enhanced biological activities and reduced off-target liabilities.
Biological Activities and Mechanistic Investigations Preclinical Focus
Cellular Pharmacodynamics in Preclinical Models
Immunomodulatory Effects and Cytokine Modulation (e.g., TNF-α, IL-6)
The nicotinamide (B372718) scaffold is a key feature in various compounds exhibiting immunomodulatory properties. nih.gov Preclinical research has demonstrated that novel, synthesized nicotinamide derivatives can potently modulate the response of several pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory conditions. nih.gov In particular, these compounds have shown a marked ability to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key mediators implicated in inflammation-associated cancers. nih.govnih.gov
In vitro studies on newly designed nicotinamide derivatives have quantified these effects. For instance, certain derivatives significantly reduced the levels of TNF-α and IL-6 when compared to controls. nih.gov One specific compound, referred to in research as compound 8, demonstrated a marked decrease in the level of TNF-α by 92.37%. mdpi.com Another derivative, compound 6, was also found to cause a significant decrease in TNF-α and IL-6 by 66.42% and 57.34%, respectively. nih.gov Further studies on other novel nicotinamide candidates confirmed these immunomodulatory effects; compound 18a was also found to significantly decrease the levels of TNF-α and IL-6. tandfonline.com This consistent downregulation of key pro-inflammatory cytokines across multiple derivatives underscores the potential of the nicotinamide core structure in developing agents with immunomodulatory activity. nih.gov
Table 1: Effect of Nicotinamide Derivatives on Cytokine Levels
| Compound | Cytokine | Percentage Reduction (%) | Reference |
|---|---|---|---|
| Derivative 7 | TNF-α | 81.6 | nih.gov |
| Derivative 7 | IL-6 | 88.4 | nih.gov |
| Derivative 10 | TNF-α | 84.5 | nih.gov |
| Derivative 10 | IL-6 | 60.9 | nih.gov |
| Derivative 8 | TNF-α | 92.37 | mdpi.com |
| Derivative 6 | TNF-α | 66.42 | nih.gov |
| Derivative 6 | IL-6 | 57.34 | nih.gov |
Preclinical In Vivo Efficacy Studies (Non-Human Models)
Efficacy in Inflammatory Pain Models
The therapeutic potential of nicotinamide and its related isomers has been evaluated in various preclinical models of nociceptive and inflammatory pain. nih.govdartmouth.edu In a formalin-induced pain model in mice, which assesses both acute and inflammatory pain phases, oral administration of nicotinamide inhibited the nociceptive response in both the first (neurogenic) and second (inflammatory) phases. nih.govdartmouth.edu
Furthermore, in the carrageenan-induced inflammatory pain model in rats, nicotinamide was shown to inhibit mechanical allodynia, a key symptom of inflammatory pain. nih.govdartmouth.edu Beyond its effects on nociception, nicotinamide also demonstrated direct anti-inflammatory activity by inhibiting the paw edema induced by carrageenan in both mice and rats. nih.govdartmouth.edu Related isomers, such as picolinamide and isonicotinamide, have also shown efficacy, inhibiting the second phase of the formalin test and reducing carrageenan-induced paw edema. nih.gov More recent studies suggest that nicotinamide riboside, another vitamin B3 form, can mitigate the transition from acute to chronic inflammatory pain in mice by restoring mitochondrial and metabolic function in sensory neurons. newatlas.com These findings provide the first demonstration of the activity of nicotinamide and its isomers in established models of inflammatory pain. nih.gov
Table 2: Efficacy of Nicotinamide in Preclinical Inflammatory Pain Models
| Model | Animal | Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Formalin Test (Phase I & II) | Mice | Nicotinamide | Inhibition of nociceptive response | nih.govdartmouth.edu |
| Carrageenan-Induced Mechanical Allodynia | Rats | Nicotinamide | Inhibition of mechanical allodynia | nih.govdartmouth.edu |
| Carrageenan-Induced Paw Edema | Mice, Rats | Nicotinamide | Inhibition of paw edema | nih.govdartmouth.edu |
| Formalin Test (Phase II) | Mice | Isonicotinamide | Inhibition of nociceptive response | nih.gov |
| Carrageenan-Induced Paw Edema | Mice | Picolinamide | Inhibition of paw edema | nih.gov |
Evaluation in Cancer Cell Xenograft Models (Implied from VEGFR-2 inhibition)
While direct in vivo xenograft studies for N-methyl-6-phenylnicotinamide are not extensively documented, its potential efficacy can be inferred from the robust preclinical activity of related nicotinamide derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.govmdpi.com VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and survival. mdpi.com Consequently, inhibition of the VEGF/VEGFR-2 pathway is a validated and effective strategy in cancer therapy. mdpi.com
Numerous studies have focused on designing and synthesizing novel nicotinamide derivatives as potent VEGFR-2 inhibitors. nih.govmdpi.comtandfonline.comtandfonline.com These compounds have demonstrated significant anti-proliferative activities against various human cancer cell lines, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast). nih.govtandfonline.com The efficacy of these derivatives is directly linked to their ability to inhibit VEGFR-2 kinase activity, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range, comparable to established drugs like sorafenib. mdpi.comtandfonline.com
The mechanism of action for VEGFR-2 inhibitors in vivo involves the suppression of tumor angiogenesis. nih.govnih.gov In preclinical xenograft models using various human tumor types, treatment with VEGFR-2 inhibitors leads to a significant reduction in tumor outgrowth. nih.gov This anti-tumor effect is often associated with a decrease in microvessel density within the tumor, confirming the anti-angiogenic mechanism. nih.govnih.gov Given that novel nicotinamide derivatives have been specifically designed and proven to be potent inhibitors of VEGFR-2, it is strongly implied that these compounds would demonstrate significant anti-tumor activity in cancer cell xenograft models by inhibiting angiogenesis. nih.govmdpi.comnih.gov
Table 3: In Vitro Activity of Nicotinamide Derivatives Targeting VEGFR-2
| Compound | VEGFR-2 IC50 (nM) | Anti-proliferative IC50 (µM) vs. HCT-116 | Anti-proliferative IC50 (µM) vs. HepG2 | Reference |
|---|---|---|---|---|
| Derivative 10 | 145.1 | 15.4 | 9.8 | nih.govtandfonline.com |
| Derivative 11 | 86.60 | - | - | nih.govtandfonline.com |
| Derivative 8 | 77.02 | 5.4 | 7.1 | mdpi.com |
| Derivative 6 | 60.83 | 9.3 | 7.8 | nih.gov |
| Sorafenib (Reference) | 53.65 | 9.3 | 7.4 | nih.govmdpi.comtandfonline.com |
Activity against Pathogens (e.g., Schistosoma mansoni)
The need for new antischistosomal drugs is significant due to the reliance on a single therapeutic agent, praziquantel, and the emergence of isolates with reduced sensitivity. nih.gov Research into novel chemical scaffolds has identified amide-containing structures as promising starting points for antischistosomal drug development. nih.gov
While direct studies on this compound against Schistosoma mansoni are limited, research on structurally related N-phenylbenzamide analogs has shown potent activity. nih.gov A structure-activity relationship study of N-phenylbenzamide derivatives identified compounds that were fast-acting and severely compromised the integrity of adult worms within one hour of exposure. nih.gov One particularly active analog, compound 9, demonstrated activity in the nanomolar range with an EC50 of 80 nM, while also showing a favorable selectivity index of 123 over mammalian HEK 293 cells. nih.gov This suggests that the N-phenyl amide core, a key feature of this compound, is a viable pharmacophore for antischistosomal activity. Additionally, the enzyme S. mansoni nicotinamide adenine (B156593) dinucleotide+ catabolizing enzyme (SmNACE) has been identified, suggesting that pathways involving nicotinamide are present in the parasite and could potentially be targeted. ifremer.frphcog.com
Neuroprotective Effects in Animal Models (for related compounds)
Nicotinamide (NAM), a related compound and precursor to nicotinamide adenine dinucleotide (NAD+), has demonstrated significant neuroprotective properties in a variety of non-human preclinical models of neurodegeneration. nih.govnih.gov These studies highlight its potential to counteract neuronal damage through multiple mechanisms, including the regulation of neuroinflammation, reduction of oxidative stress, and stabilization of mitochondrial function. nih.govresearchgate.netbiorxiv.org
In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, treatment with nicotinamide reversed pathological markers and improved motor function. nih.gov The neuroprotective effects were attributed to the regulation of neuroinflammation, evidenced by reduced levels of TLR-4, p-NFκB, and COX-2 in the brain. nih.gov Similarly, in a rat model of diabetic retinopathy, nicotinamide administration attenuated the loss of retinal ganglion cells by reducing oxidative DNA damage and supporting DNA repair processes. nih.gov Further studies in rodent models of glaucoma, another neurodegenerative disease affecting retinal ganglion cells, have shown that nicotinamide provides neuroprotection by preventing metabolic disruption and protecting against mitochondrial dysfunction. researchgate.netbiorxiv.orgscilifelab.se The immediate metabolite of nicotinamide, 1-methylnicotinamide (MNA), has also been shown to possess weak neuroprotective abilities in in vitro models of acute excitotoxicity, where it helps to stabilize calcium imbalance and lessen oxidative stress. nih.govresearchgate.net
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding mode and affinity of a small molecule ligand, such as N-methyl-6-phenylnicotinamide, to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy.
Key aspects of molecular docking simulations include:
Target Preparation: The three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Ligand Preparation: The 3D structure of the ligand is generated and optimized to its lowest energy conformation.
Docking Algorithms: Various algorithms, such as genetic algorithms, Monte Carlo simulations, or fragment-based methods, are used to explore the conformational space of the ligand within the binding site.
Scoring Functions: Scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. These functions can be force-field-based, empirical, or knowledge-based. The results of docking studies are often presented in tables listing the predicted binding energies and interactions with key amino acid residues.
A typical output from a molecular docking study would include the predicted binding affinity and a visualization of the ligand-protein complex, highlighting interactions such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformation
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For a ligand-receptor complex, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking and to study the dynamic behavior of the complex.
The methodology for MD simulations involves:
System Setup: The docked ligand-protein complex is placed in a simulation box, typically filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.
Force Fields: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of the atomic coordinates.
Simulation Protocol: The simulation starts with an energy minimization step to remove steric clashes, followed by a gradual heating of the system to the desired temperature and pressure. The production run then simulates the system for a specific period, typically nanoseconds to microseconds.
Analysis: The trajectory from the MD simulation is analyzed to determine the stability of the complex, often by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. Other analyses include root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and analysis of intermolecular interactions.
MD simulations can provide insights into the conformational changes that may occur upon ligand binding and the role of solvent molecules in the binding process.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods can provide insights into the geometry, electronic structure, and reactivity of a compound like this compound.
Applications of DFT in this context include:
Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity and electronic transitions. The HOMO-LUMO gap can indicate the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting non-covalent interactions.
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which help in understanding the molecule's reactivity.
These calculations are performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) that determines the accuracy of the results. researchgate.net
In Silico ADMET Prediction Methodologies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.
Models for predicting absorption and distribution often rely on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental data. Key predicted properties include:
Solubility: The ability of a compound to dissolve in a solvent, which is critical for absorption.
Permeability: The ability of a compound to pass through biological membranes, often predicted using models for Caco-2 permeability or parallel artificial membrane permeability assay (PAMPA).
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its distribution in the body.
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB, which is important for drugs targeting the central nervous system.
Predicting the metabolic fate of a compound is essential for understanding its efficacy and potential for toxicity. Computational tools for metabolic prediction aim to identify the most likely sites of metabolism by cytochrome P450 (CYP) enzymes and the resulting metabolites. These algorithms often use a combination of approaches, including:
Reactivity Models: Based on quantum chemical calculations to determine the reactivity of different atoms in the molecule.
Accessibility Models: Considering the ability of the enzyme to access different parts of the molecule.
Machine Learning Models: Trained on known metabolic pathways of a large number of compounds.
Virtual Screening and High-Throughput Computational Screening Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov High-throughput computational screening is a broader term that encompasses various computational methods for rapidly assessing large numbers of compounds.
Strategies for virtual screening include:
Ligand-Based Virtual Screening: This approach uses the knowledge of known active compounds to identify others with similar properties. Methods include searching for compounds with similar 2D or 3D structures, or using pharmacophore models that define the essential features for biological activity.
Structure-Based Virtual Screening: This method, which relies on the 3D structure of the target protein, involves docking large libraries of compounds into the binding site and ranking them based on their predicted binding affinity.
These high-throughput screening methods allow for the rapid and cost-effective evaluation of millions of compounds, prioritizing a smaller, more manageable number for experimental testing. ufl.edunuvisan.com
Analytical Methodologies for Research and Development
Spectroscopic Structural Elucidation Techniques
Spectroscopic methods are indispensable for confirming the chemical structure of a newly synthesized compound. By interacting with the molecule in distinct ways, different forms of electromagnetic radiation provide a detailed picture of its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For N-methyl-6-phenylnicotinamide, both ¹H and ¹³C NMR would be utilized.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. Aromatic protons on the phenyl and pyridine (B92270) rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the amide N-H, though this coupling is often not observed due to exchange) around δ 2.8-3.2 ppm. The amide proton (NH) would likely be a broad singlet, its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the largest chemical shift, appearing significantly downfield (δ 165-175 ppm). Carbons of the aromatic rings would resonate in the δ 120-160 ppm range. The N-methyl carbon would be found in the upfield region, typically around δ 25-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structural analogues and standard chemical shift ranges.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide Carbonyl (C=O) | - | 165 - 175 |
| Aromatic Carbons (Phenyl & Pyridine) | - | 120 - 160 |
| Aromatic Protons (Phenyl & Pyridine) | 7.0 - 9.0 | - |
| N-Methyl Carbon (-NHCH₃) | - | 25 - 30 |
| N-Methyl Protons (-NHCH₃) | 2.8 - 3.2 | - |
| Amide Proton (-NHCH₃) | 5.5 - 8.5 (broad) | - |
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components.
For this compound (Molecular Formula: C₁₃H₁₂N₂O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns in electron ionization (EI-MS) are predictable. wikipedia.org A primary fragmentation pathway for amides is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org
Plausible fragmentation patterns would include:
Loss of the N-methyl group (-CH₃): Resulting in a significant fragment ion.
Cleavage of the amide bond: Leading to ions corresponding to the phenylpyridine carbonyl fragment and the methylamine (B109427) fragment.
Fragmentation of the pyridine or phenyl ring: This can occur through the loss of small molecules like HCN from the pyridine ring.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Description |
|---|---|---|
| [M]⁺ | [C₁₃H₁₂N₂O]⁺ | Molecular Ion |
| [M - CH₃]⁺ | [C₁₂H₉N₂O]⁺ | Loss of a methyl radical |
| [C₁₂H₈NO]⁺ | [Phenylpyridine-C=O]⁺ | Cleavage of the C-N amide bond |
| [C₆H₅-C₅H₃N]⁺ | [6-phenylpyridine]⁺ | Loss of the methylcarbamoyl group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be expected to show several characteristic absorption bands.
The most prominent peaks would be associated with the amide and aromatic functionalities. A strong, sharp absorption band for the carbonyl (C=O) stretch of the secondary amide (Amide I band) would be expected around 1650-1680 cm⁻¹. Another key feature would be the N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹. The N-H stretching vibration would appear as a single, relatively sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | N-Methyl | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | Phenyl & Pyridine Rings | 1400 - 1600 | Variable |
| N-H Bend (Amide II) | Secondary Amide | 1520 - 1570 | Medium-Strong |
| C-N Stretch | Amide | 1200 - 1300 | Medium |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, and metabolites, as well as for assessing its purity.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Metabolite Profiling
LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is the cornerstone of metabolite identification studies. To profile the metabolites of this compound in a preclinical study, a biological sample (e.g., plasma, urine, or liver microsome incubate) would be analyzed.
A typical LC method would employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and acetonitrile (B52724), often with an additive like formic acid to improve peak shape and ionization efficiency. The separated components would then be introduced into a mass spectrometer. The MS would be operated in full-scan mode to detect all potential metabolites, which are often identified by their characteristic mass shifts from the parent drug due to metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation). Tandem MS (MS/MS) would then be used to fragment these potential metabolite ions to confirm their structures.
Quantitative Bioanalytical Method Development in Preclinical Studies
To support preclinical pharmacokinetic studies, a validated, sensitive, and specific bioanalytical method is required to quantify this compound in biological matrices like plasma. LC-MS/MS is the gold standard for this application due to its high selectivity and sensitivity. nih.gov
Method development would involve optimizing several parameters:
Sample Preparation: A simple and reproducible extraction method, such as protein precipitation with acetonitrile or liquid-liquid extraction, would be developed to remove matrix interferences. nih.gov
Chromatography: A rapid chromatographic method would be developed to separate the analyte from endogenous matrix components.
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and a specific product ion generated by its fragmentation. This highly selective detection method minimizes interference and enhances sensitivity.
The developed method must undergo rigorous validation according to regulatory guidelines (e.g., FDA or EMA). europa.eufda.gov This process demonstrates that the method is reliable and suitable for its intended purpose.
Table 4: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to differentiate the analyte from other components in the matrix. | No significant interference at the analyte's retention time in blank samples. europa.eu |
| Linearity | The relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. nih.gov |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Within ±15% of nominal value (±20% at the lower limit of quantification). nih.gov |
| Matrix Effect | Alteration of ionization efficiency due to co-eluting matrix components. | Effect should be minimal and consistent across different sources of matrix. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial value. |
Preclinical Pharmacokinetics and Metabolism Non Human Models
In Vitro Metabolic Stability Studies
Hepatic Microsomal Stability and Liver Hepatocyte Metabolism
No data has been published on the metabolic stability of N-methyl-6-phenylnicotinamide in hepatic microsomes or liver hepatocytes from any non-human species.
Identification of Phase I and Phase II Metabolic Pathways
There is no available information identifying the specific Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic pathways involved in the biotransformation of this compound.
In Vivo Metabolic Profiling in Animal Models
No studies detailing the metabolic profile of this compound in any animal models (e.g., rats, mice, dogs, monkeys) have been found in the public domain.
Plasma Protein Binding Characteristics
The extent to which this compound binds to plasma proteins in preclinical species has not been documented in available literature.
Future Research Directions and Translational Potential Preclinical
Development of Next-Generation N-Methyl-6-Phenylnicotinamide Analogs with Enhanced Specificity
Information regarding the development of next-generation analogs specifically for this compound is not available in current scientific literature. The design and synthesis of analogs are critical steps in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. This process typically involves structure-activity relationship (SAR) studies, where systematic modifications of the lead compound's chemical structure are made to identify key pharmacophoric features. For this compound, this would involve modifications of the N-methyl group, the phenyl ring, and the nicotinamide (B372718) core to explore how these changes affect target binding and specificity. However, without initial data on its biological targets and activity, the rational design of such analogs remains speculative.
Investigation of Novel Biological Targets for Therapeutic Intervention
The specific biological targets of this compound have not been elucidated in the available literature. Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action and therapeutic potential. Target identification and validation studies often employ a variety of techniques, including affinity chromatography, genetic screening, and computational modeling. For nicotinamide derivatives, known targets include enzymes involved in NAD+ metabolism and signaling pathways. However, it is plausible that the unique structural features of this compound could confer affinity for novel biological targets, a hypothesis that awaits experimental validation.
Combination Research Strategies in Advanced Preclinical Models
There is no specific information on preclinical studies investigating this compound in combination with other therapeutic agents. Combination therapy is a cornerstone of modern medicine, particularly in complex diseases like cancer, where targeting multiple pathways can lead to synergistic effects and overcome drug resistance. Preclinical evaluation of combination strategies typically involves in vitro studies on cell lines and in vivo studies in animal models to assess efficacy and potential for synergistic interactions. The development of such strategies for this compound would be contingent on identifying its mechanism of action and biological targets.
Application of Integrated Omics Approaches in Preclinical Investigations
The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to specifically study this compound has not been reported. Integrated omics approaches are powerful tools in preclinical research for elucidating a compound's mechanism of action, identifying biomarkers of response, and understanding off-target effects. By providing a global view of the molecular changes induced by a compound, these technologies can accelerate drug development and inform clinical trial design. The use of omics in the study of this compound would be a logical next step following initial characterization of its biological activity.
Q & A
Basic: What are the optimal synthetic routes for N-methyl-6-phenylnicotinamide, and how can reaction conditions be systematically optimized?
Answer:
Synthesis of nicotinamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 6-(4-methylphenoxy)nicotinaldehyde are synthesized via coupling reactions between phenolic derivatives and nicotinaldehyde under controlled conditions . To optimize this compound synthesis:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated systems for coupling efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to maximize yield.
- Temperature gradients : Perform reactions at 60–120°C to identify ideal thermal conditions.
- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 8.5–9.0 ppm for aldehyde protons) to monitor progress .
Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?
Answer:
Contradictions in bioactivity data often arise from variability in experimental design or assay conditions. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, controlled cell passage numbers) .
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements to establish EC₅₀/IC₅₀ consistency .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify characteristic peaks for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare with PubChem data for analogous nicotinamides .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with ESI+ ionization to detect [M+H]⁺ ions (exact mass: calculated via ChemDraw) .
- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .
Advanced: What computational modeling approaches are suitable for studying the interactions of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., PARP-1). Validate with MD simulations (GROMACS) to assess stability .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Basic: How should researchers design dose-response experiments to evaluate the efficacy of this compound?
Answer:
- Concentration range : Test 0.1–100 µM in logarithmic increments (e.g., 0.1, 1, 10, 100 µM) .
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., known inhibitors).
- Endpoint selection : Measure IC₅₀ (enzyme inhibition) or EC₅₀ (cell viability) using MTT assays .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report confidence intervals .
Advanced: How can isotopic labeling (e.g., ¹⁴C) be applied to track the metabolic fate of this compound in vivo?
Answer:
- Synthetic incorporation : Introduce ¹⁴C at the methyl group via methyl iodide (¹⁴CH₃I) during final reaction steps .
- Animal studies : Administer labeled compound to rodents; collect plasma, urine, and feces at timed intervals.
- LC-MS/MS analysis : Quantify metabolites using MRM (multiple reaction monitoring) for ¹⁴C-labeled fragments .
- Tissue distribution : Autoradiography or scintillation counting to assess organ-specific accumulation .
Basic: What are the critical parameters to consider when developing a validated HPLC method for this compound quantification?
Answer:
- Column selection : C18 or phenyl-hexyl columns for resolution of aromatic analogs .
- Mobile phase : Acetonitrile:water (60:40) with 0.1% formic acid to enhance peak symmetry.
- Detection : UV at 254 nm (λmax for nicotinamide derivatives) .
- Validation criteria :
Advanced: What strategies can elucidate the structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Scaffold diversification : Synthesize analogs with substituents at the phenyl (e.g., Cl, OCH₃) or methyl groups .
- Crystallography : Resolve X-ray structures of target-ligand complexes to identify critical hydrogen bonds .
- Free-energy calculations : Use MM-PBSA/GBSA to correlate binding affinity with structural modifications .
- High-throughput screening : Test derivatives in 384-well plates against disease-relevant targets (e.g., kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
